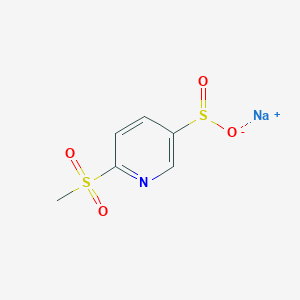
Tetracyclohexyl perylene-3,4,9,10-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracyclohexyl perylene-3,4,9,10-tetracarboxylate is a derivative of perylene-3,4,9,10-tetracarboxylic acid, a well-known organic compound used in various applications due to its unique structural and electronic properties. This compound is characterized by the presence of four cyclohexyl groups attached to the perylene core, which significantly alters its physical and chemical properties compared to its parent compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetracyclohexyl perylene-3,4,9,10-tetracarboxylate typically involves the esterification of perylene-3,4,9,10-tetracarboxylic acid with cyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of the cyclohexyl groups can be replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), solvent conditions (polar or non-polar).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the cyclohexyl groups.
科学的研究の応用
Tetracyclohexyl perylene-3,4,9,10-tetracarboxylate has found applications in various scientific research fields due to its unique properties:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a probe in studying molecular interactions and dynamics.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules and processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in imaging agents for diagnostic purposes.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its excellent electronic properties.
作用機序
The mechanism of action of tetracyclohexyl perylene-3,4,9,10-tetracarboxylate is largely dependent on its interaction with molecular targets and pathways. The compound’s unique structure allows it to engage in π-π stacking interactions, hydrogen bonding, and electrostatic interactions with various biomolecules and materials. These interactions can influence the compound’s behavior in different environments, such as enhancing its fluorescence properties or facilitating its incorporation into electronic devices.
類似化合物との比較
Perylene-3,4,9,10-tetracarboxylic acid: The parent compound, known for its use in dyes and pigments.
Perylene-3,4,9,10-tetracarboxylic diimide: A derivative used in organic electronics and as a pigment.
Potassium perylene-3,4,9,10-tetracarboxylate: Known for its use in hydrogels and as an electrode material.
Uniqueness: Tetracyclohexyl perylene-3,4,9,10-tetracarboxylate stands out due to the presence of cyclohexyl groups, which impart unique solubility, stability, and electronic properties. These modifications make it particularly suitable for applications requiring enhanced solubility in non-polar solvents and improved stability under various conditions.
特性
CAS番号 |
136527-23-6 |
|---|---|
分子式 |
C48H52O8 |
分子量 |
756.9 g/mol |
IUPAC名 |
tetracyclohexyl perylene-3,4,9,10-tetracarboxylate |
InChI |
InChI=1S/C48H52O8/c49-45(53-29-13-5-1-6-14-29)37-25-21-33-35-23-27-39(47(51)55-31-17-9-3-10-18-31)44-40(48(52)56-32-19-11-4-12-20-32)28-24-36(42(35)44)34-22-26-38(43(37)41(33)34)46(50)54-30-15-7-2-8-16-30/h21-32H,1-20H2 |
InChIキー |
VLTMKCANMFQSIE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OC(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C(C6=C(C=C5)C(=O)OC7CCCCC7)C(=O)OC8CCCCC8)C(=O)OC9CCCCC9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione](/img/structure/B13112245.png)
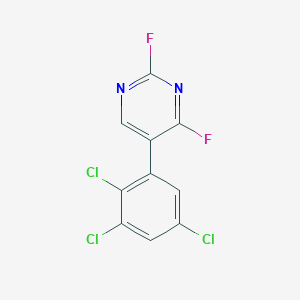
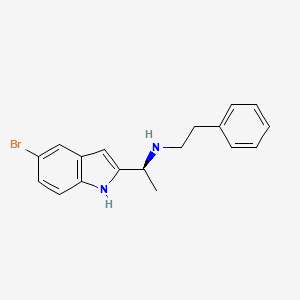
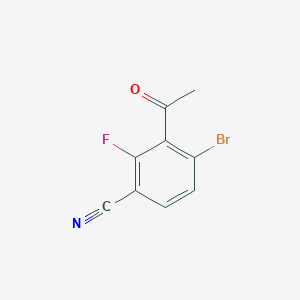


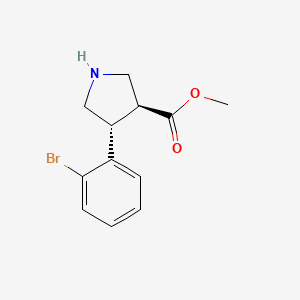

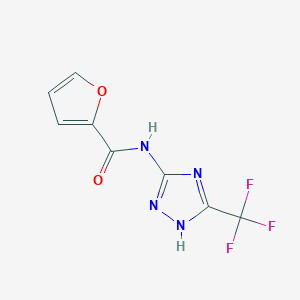

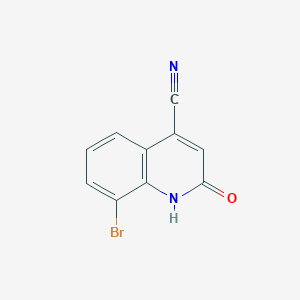

![Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13112319.png)
